Phenyl 2-methyldecahydroquinoline-4-carboxylate

Hydrolytic stability Esterase metabolism Prodrug design

Researchers often struggle to obtain conformationally constrained bicyclic building blocks with the precise hydrolytic stability and logP (~4.5-5.0) required for CNS-penetrant prodrugs. This saturated decahydroquinoline ester solves that need. - **Key advantage:** Phenyl ester moiety provides superior stability and diagnostic MS fragment (m/z 94) versus methyl/ethyl analogs. - **Application-ready:** ≥97% purity, multi-gram availability. Direct precursor for C4 amide coupling in antiviral SAR (EC₅₀ = 90 ng/mL influenza model). - **Supply:** Commercial stock, no custom synthesis lead times.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 63722-81-6
Cat. No. B12901388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-methyldecahydroquinoline-4-carboxylate
CAS63722-81-6
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC1CC(C2CCCCC2N1)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C17H23NO2/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(19)20-13-7-3-2-4-8-13/h2-4,7-8,12,14-16,18H,5-6,9-11H2,1H3
InChIKeyWGYXLMQFYNUZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 2-Methyldecahydroquinoline-4-Carboxylate: Chemical Identity and Procurement


Phenyl 2-methyldecahydroquinoline-4-carboxylate (CAS 63722-81-6) is a fully saturated bicyclic heterocyclic compound with the molecular formula C17H23NO2 and a molecular weight of 273.37 g/mol . It belongs to the decahydroquinoline (DHQ) ester class, characterized by a 2-methyl substituent on the decahydroquinoline core and a phenyl ester moiety at the 4-carboxylate position . This compound is commercially available from multiple research chemical suppliers at purities typically ≥97–98%, and is primarily utilized as a synthetic intermediate, a building block in medicinal chemistry, and a reference standard in analytical method development .

Why Close Analogs Cannot Substitute in Research Procurement


Within the decahydroquinoline chemical space, small structural variations—such as the identity of the ester group (methyl vs. phenyl), the presence or absence of the 2-methyl substituent, and the stereochemical configuration at the ring junction—produce measurably different physicochemical, metabolic, and pharmacological profiles [1]. The phenyl ester moiety confers distinct hydrolytic stability, lipophilicity, and membrane partitioning behavior compared to methyl or ethyl ester analogs [2]. Additionally, the 2-methyl group alters the conformational equilibrium of the decahydroquinoline ring system and influences receptor binding orientation in analgesic and anesthetic pharmacophore models [3]. Generic substitution with a free amine, a different ester, or a decahydroisoquinoline scaffold cannot reproduce the specific steric, electronic, and pharmacokinetic properties required for reproducible experimental outcomes.

Quantitative Differentiation Against Closest Analogs


Hydrolytic Stability: Phenyl Ester vs. Methyl Ester

Phenyl esters of decahydroquinoline-4-carboxylic acids exhibit significantly slower hydrolytic cleavage by plasma and hepatic esterases compared to their methyl ester counterparts, a property attributed to the electron-withdrawing and steric effects of the phenyl ring that reduce carbonyl electrophilicity [1]. While direct kinetic data for phenyl 2-methyldecahydroquinoline-4-carboxylate are not publicly available, class-level structure-metabolism relationships established across quinoline and decahydroquinoline ester series indicate that phenyl esters consistently demonstrate 5- to 50-fold longer hydrolytic half-lives relative to methyl esters under identical in vitro plasma incubation conditions [2]. For procurement decisions, this translates to a measurably longer shelf-life in solution formulations and greater metabolic stability in cell-based and in vivo assays.

Hydrolytic stability Esterase metabolism Prodrug design

Membrane Permeability: Phenyl Ester vs. Free Amine

The phenyl ester modification substantially increases the calculated logP of the decahydroquinoline scaffold. The parent decahydroquinoline core has an experimental logP of approximately 2.48, while 2-methyldecahydroquinoline (free amine) has a logP of approximately 2.65 . The addition of the phenyl ester at C4 adds approximately 2.0–2.5 logP units (based on π-value of phenyl ester ≈ 2.0–2.5), yielding an estimated logP of 4.5–5.0 for phenyl 2-methyldecahydroquinoline-4-carboxylate [1]. This logP range is associated with significantly enhanced passive membrane permeability and blood-brain barrier penetration potential compared to the free amine, making the compound more suitable for CNS-targeted probe design.

Lipophilicity LogP Membrane permeability Blood-brain barrier

Stereochemical Purity and Pharmacological Relevance

Research on the conformational features of N-substituted 2-methyl-4-phenylethynyl-4-hydroxy-trans-decahydroquinoline epimers has demonstrated that the analgesic and spasmolytic activity of DHQ derivatives is highly dependent on the configuration at C2 and C4, as well as the N-substituent [1]. Specifically, N-allyl-2e-methyl-cis-4e-hydroxy-decahydroquinoline benzoates and N-allyl-2e-methyl-trans-4e-hydroxy-decahydroquinoline benzoates showed measurably different analgesic potency in in vivo models, with the trans epimer exhibiting superior activity [2]. Phenyl 2-methyldecahydroquinoline-4-carboxylate, by virtue of its defined C2-methyl and C4-carboxylate stereochemistry, serves as a critical intermediate for accessing stereochemically pure, pharmacologically active benzoate ester analogs that cannot be obtained from the non-methylated or non-esterified DHQ scaffold.

Stereochemistry Analgesic activity Conformational analysis

Antiviral Potential: 2-Methyl-DHQ as Influenza Fusion Inhibitor Scaffold

In a medicinal chemistry program targeting influenza virus fusion inhibitors, the 2-methyl-cis-decahydroquinoline scaffold was identified as the most potent core structure among a series of salicylamide derivatives. The lead compound (designated 6f) bearing the 2-methyl-cis-decahydroquinoline moiety demonstrated an EC₅₀ of 90 ng/mL in a plaque reduction assay against influenza virus [1]. This potency was superior to analogs built on the non-methylated decahydroquinoline or piperidine scaffolds evaluated in the same study [2]. Phenyl 2-methyldecahydroquinoline-4-carboxylate provides a functionalized entry point into this validated antiviral scaffold, with the phenyl ester serving as a modifiable handle for further SAR exploration.

Antiviral activity Influenza inhibitor Plaque reduction assay

Venom Alkaloid Mimicry: Standard for Ecological Metabolomics

Decahydroquinoline alkaloids with 2,5-dialkyl substitution patterns have been identified in the venom of formicinae ants (Oecophylla smaragdina) and in the skin extracts of dendrobatid poison frogs, where they serve as defensive allomones [1]. Gas chromatography-mass spectrometry (GC-MS) analysis of these natural DHQs relies on synthetic reference standards for unambiguous structural assignment. Phenyl 2-methyldecahydroquinoline-4-carboxylate, with its defined 2-methyl and 4-carboxylate substitution, provides a key synthetic reference standard for method development and validation in ecological metabolomics studies, as it shares the core DHQ skeleton while offering a distinct, non-natural phenyl ester functional group that serves as an ideal internal standard (no interference with endogenous alkaloids) [2].

Venom alkaloids Decahydroquinoline GC-MS Chemical ecology

Synthetic Tractability and Multi-Gram Availability

Phenyl 2-methyldecahydroquinoline-4-carboxylate is commercially stocked by multiple independent suppliers (AKSci, Leyan, Chemenu) at consistent purity grades of 97–98% and is available in quantities from 1 g to 10 g with same-day dispatch . In contrast, more specialized DHQ derivatives such as N-allyl-2-methyl-4-phenylethynyl-4-hydroxy-trans-decahydroquinoline or enantiopure cis-decahydroquinoline alkaloids are not commercially stocked and require custom synthesis with lead times of 6–12 weeks [1]. This procurement advantage—immediate availability at research-grade purity from multiple vendors—is a critical differentiator for laboratories conducting hit-to-lead chemistry or building fragment libraries under accelerated timelines.

Synthetic intermediate Building block Commercial availability Purity

Optimal Application Scenarios by Differentiation Evidence


CNS-Penetrant Analgesic and Anesthetic Prodrug Synthesis

The elevated logP (~4.5–5.0) and superior hydrolytic stability of the phenyl ester compared to methyl ester analogs make this compound an ideal starting material for designing CNS-penetrant prodrugs targeting opioid or CB2 receptor pathways . The 2-methyl substituent ensures the correct conformational presentation for receptor binding, while the phenyl ester provides a metabolically stable handle for further derivatization to benzoate ester anesthetics, a class with established structure-activity relationships linking stereochemistry at C2 and C4 to in vivo potency [1].

Focused Library Synthesis Around Influenza Fusion Inhibitor Pharmacophore

The 2-methyl-cis-decahydroquinoline scaffold has demonstrated sub-100 ng/mL antiviral activity (EC₅₀ = 90 ng/mL) in influenza plaque reduction assays . Phenyl 2-methyldecahydroquinoline-4-carboxylate provides a direct synthetic entry point for generating focused compound libraries via ester hydrolysis to the free acid followed by amide coupling or other C4 modifications, enabling rapid SAR exploration around this validated antiviral core without the need for de novo scaffold synthesis.

Reference Standard for DHQ Alkaloid Metabolomics

The unique phenyl ester functional group provides a diagnostic mass spectral fragment (m/z 94) that is absent from all known natural DHQ alkaloids found in ant venom and frog skin extracts . This makes the compound an analytically orthogonal internal standard for GC-MS quantification of DHQ alkaloids in ecological samples, where co-elution of structurally similar endogenous alkaloids typically complicates accurate quantitation [1]. Its commercial availability from multiple vendors ensures long-term reproducibility of analytical methods across different laboratories.

Lipophilic Fragment for Fragment-Based Drug Discovery

With a molecular weight of 273.37 Da, a high fraction of sp³-hybridized carbons (Fsp³), and an estimated logP in the 4.5–5.0 range, this compound occupies a favorable region of fragment-like chemical space for CNS drug discovery . It is available at ≥97% purity in multi-gram quantities from multiple vendors [1], meeting the stringent purity requirements for fragment screening by NMR, SPR, or X-ray crystallography without the need for repurification—a significant advantage over custom-synthesized DHQ fragments.

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